Chloryl fluoride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

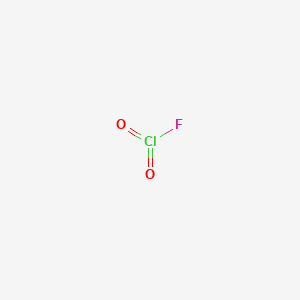

Chloryl fluoride is a chemical compound with the formula ClO2F. It is commonly encountered as a side-product in reactions of chlorine fluorides with oxygen sources . It has a characteristic sweet odor that resembles gasoline and kerosene .

Synthesis Analysis

This compound was first reported by Schmitz and Schumacher in 1942, who prepared it by the fluorination of ClO2 . The compound is more conveniently prepared by the reaction of sodium chlorate and chlorine trifluoride . Fluorinated compounds are widely used in various fields, and the synthesis of fluorides has attracted more and more attention from biologists and chemists .Molecular Structure Analysis

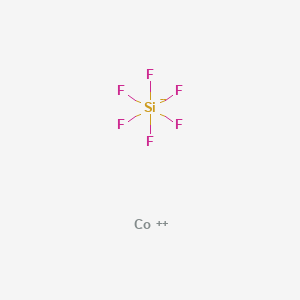

In contrast to O2F2, ClO2F is a pyramidal molecule. This structure is predicted by VSEPR. The differing structures reflect the greater tendency of chlorine to exist in positive oxidation states with oxygen and fluorine ligands .Chemical Reactions Analysis

Fluoroalkylation reaction, featuring the transfer of a fluoroalkyl group to a substrate, is a straightforward and efficient method for the synthesis of organofluorine compounds. In fluoroalkylation reactions, fluorine substitution can dramatically influence the chemical outcome .Physical and Chemical Properties Analysis

This compound has a molecular formula of ClFO2, an average mass of 86.450 Da, and a mono-isotopic mass of 85.957085 Da . It is a gas with a boiling point of -6 °C .Wissenschaftliche Forschungsanwendungen

Fluoride Anion Recognition and Sensing : The recognition and sensing of fluoride anions, including fluoride from chloryl fluoride, are of significant interest due to their dual nature: beneficial in industrial applications and human diet, but potentially harmful in certain pathologies (Cametti & Rissanen, 2009); (Cametti & Rissanen, 2013).

Infrared Absorption Spectroscopy : The infrared spectrum of gaseous this compound has been extensively studied, revealing specific absorption bands that contribute to understanding its molecular structure and behavior (Arvia & Aymonino, 1963); (Smith, Begun & Fletcher, 1964).

Fluoride in Dental Health : Fluoride, including that derived from compounds like this compound, is crucial for dental health, particularly in preventing dental decay and in the development of new fluoride delivery systems (Holloway & Levine, 1981); (Bizhang et al., 2007).

Molecular Mechanisms of Fluoride Toxicity : Research on fluoride toxicity has increased, especially concerning its interaction with cellular systems and potential physiological and toxicological implications (Barbier, Arreola-Mendoza & Del Razo, 2010).

This compound Structure Analysis : Detailed studies of this compound's structure through microwave spectroscopy and X-ray diffraction techniques have provided insights into its molecular configuration and properties (Parent & Gerry, 1974); (Tantot, Joubert & Bougon, 1978).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

InChI |

InChI=1S/ClFO2/c2-1(3)4 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRLYFHVJLYEHM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O=Cl(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClO2F, ClFO2 |

Source

|

| Record name | Chloryl fluoride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Chloryl_fluoride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00159769 |

Source

|

| Record name | Chloryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13637-83-7 |

Source

|

| Record name | Chloryl fluoride ((ClO2)F) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13637-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloryl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013637837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloryl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00159769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Z)-3-aminobut-2-enoyl]oxyethyl (Z)-3-aminobut-2-enoate](/img/structure/B83697.png)

![1,3-Diphenyl-1H-imidazo[4,5-b]quinoxalin-2(3H)-one](/img/structure/B83699.png)

![Benzene, 1-methyl-4-[(1-methylethyl)thio]-](/img/structure/B83705.png)